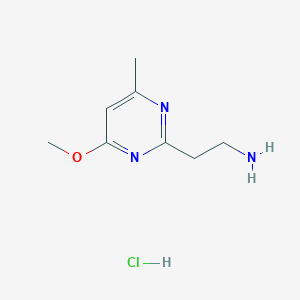
2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4-methoxy-6-methylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require an acidic or basic medium, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a corresponding aldehyde or carboxylic acid, while reduction may yield an amine or alcohol.
Applications De Recherche Scientifique
2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride include:
- 2-(4-Nitrophenyl)ethylamine hydrochloride
- 2-(4-Methoxyphenyl)ethylamine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a methoxy group and a methyl group on the pyrimidine ring. This structural feature may confer specific chemical and biological properties, making it particularly useful in certain applications .
Propriétés
Numéro CAS |
1196151-19-5 |
|---|---|
Formule moléculaire |
C8H14ClN3O |
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
2-(4-methoxy-6-methylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-5-8(12-2)11-7(10-6)3-4-9;/h5H,3-4,9H2,1-2H3;1H |
Clé InChI |
UIVPDTCNKBUCIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)CCN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


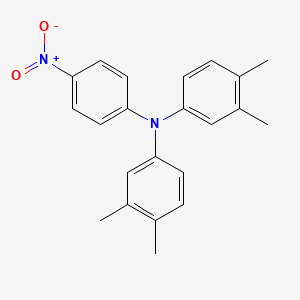

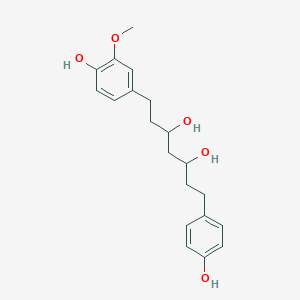
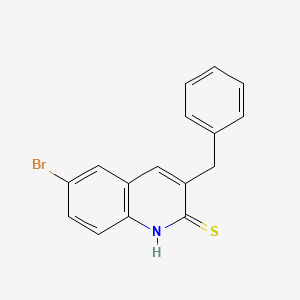

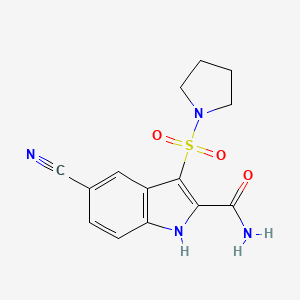
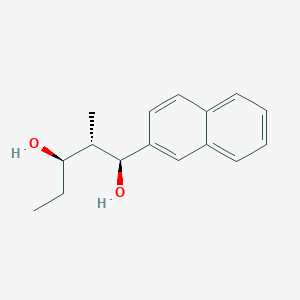
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12627445.png)
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)
methanone](/img/structure/B12627453.png)
![([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone](/img/structure/B12627454.png)
![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)
![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
